

# Pentachloropyridine: A Comparative Analysis of Experimental and Computational Data

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## Compound of Interest

Compound Name: Pentachloropyridine

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This guide provides a comprehensive comparison of experimentally determined and computationally predicted physicochemical properties of **pentachloropyridine**. Understanding these properties is crucial for its application in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals. This document aims to offer an objective overview to aid in experimental design and computational modeling.

## Physicochemical Properties: A Side-by-Side Comparison

The following tables summarize the available quantitative data for key properties of **pentachloropyridine**, presenting a clear comparison between experimental measurements and computational predictions.

Table 1: Melting and Boiling Points

Property	Experimental Value	Computational Value
Melting Point	124-126 °C[1][2], 125.5 °C[3], 123-127 °C[4], 124 °C[5][6], 397.15 K (124 °C)[7]	Data not available in the searched literature.
Boiling Point	280 °C[3][4][5]	Data not available in the searched literature.

Table 2: Solubility Data

Solvent	Experimental Solubility	Computational Solubility (log <sub>10</sub> WS)
Water	9 mg/L[6], Insoluble[5]	-4.66 (Crippen Method)[7]
Methanol	Mole fraction solubility measured from 293.15 K to 355.15 K[8][9]	Not available
Ethanol	Mole fraction solubility measured from 293.15 K to 355.15 K[8][9]	Not available
2-Propanol	Mole fraction solubility measured from 293.15 K to 355.15 K[8][9]	Not available
Toluene	Soluble[4]	Not available
Benzene	Very soluble[10]	Not available
Ligroin	Very soluble[10]	Not available
Ether	Soluble[5]	Not available

Table 3: Acidity and Partition Coefficient

Property	Experimental Value	Computational Value
pKa	~-8[9], -1.00[8]	-6.23 ± 0.50[10]
Octanol/Water Partition Coefficient (logP)	3.53[8]	4.349 (Crippen Method)[7]

Table 4: Structural and Electronic Properties

Property	Experimental Value (from X-ray Diffraction)	Computational Value (from DFT)
Crystal System	Monoclinic and Tetragonal polymorphs identified[11]	Optimized geometric parameters (bond lengths, angles) calculated. Anisotropic displacement parameters predicted.
Dipole Moment	Not available	1.5262 Debye[12]
Mean Polarizability	Not available	3.66 times that of pyridine[12]

## Detailed Experimental Protocols

A summary of the methodologies employed to obtain the experimental data cited above is provided below.

### Melting Point Determination

The melting point of **pentachloropyridine** is determined using the capillary method with a Mel-Temp apparatus or a Thiele tube.

- **Sample Preparation:** A small amount of finely powdered, dry **pentachloropyridine** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

## Boiling Point Determination

The boiling point is determined at atmospheric pressure using a distillation or reflux method.

- **Apparatus Setup:** A small quantity of **pentachloropyridine** is placed in a distillation flask or a test tube equipped with a reflux condenser. Boiling chips are added to ensure smooth boiling.
- **Thermometer Placement:** A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus or just below the condenser in a reflux setup, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.
- **Heating:** The liquid is heated to a rolling boil.
- **Measurement:** The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance. The atmospheric pressure should also be recorded.

## Solubility Measurement

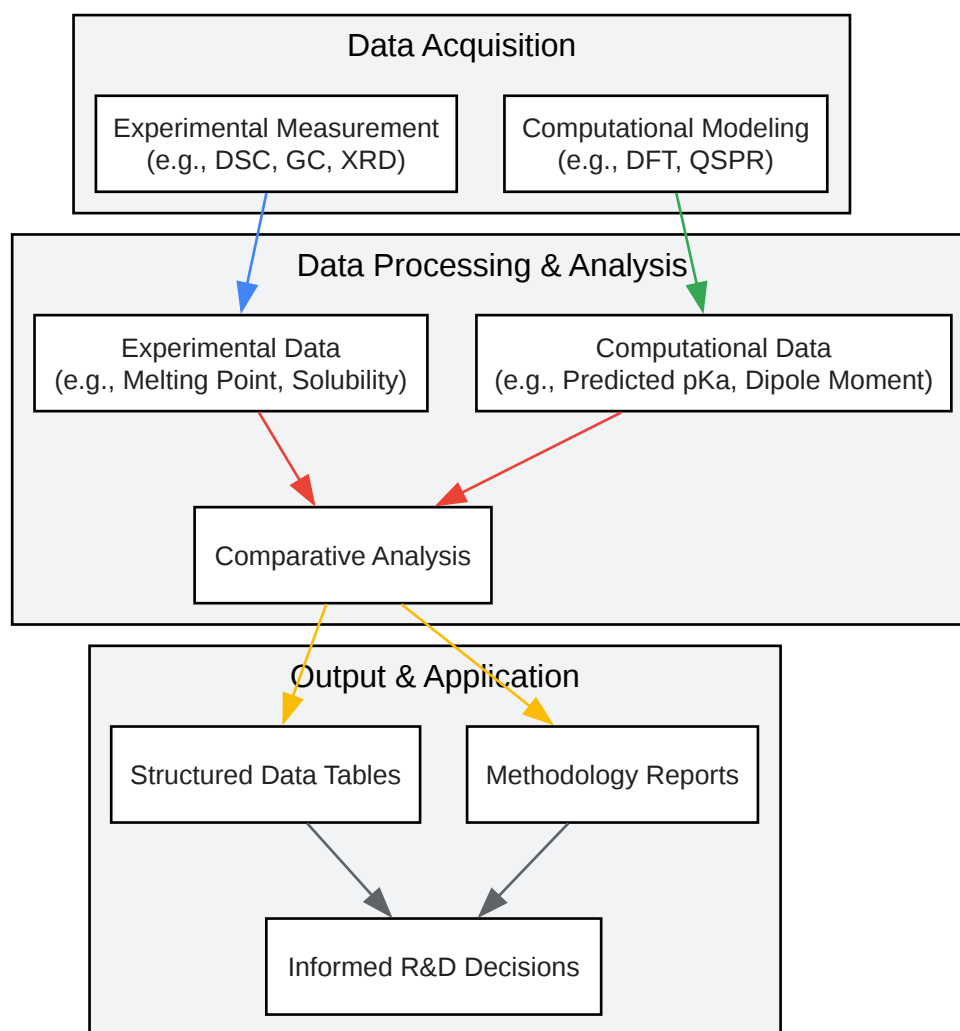
The solubility of **pentachloropyridine** in various solvents was determined using an analytical method.

- **Equilibrium:** A supersaturated solution of **pentachloropyridine** in the solvent of interest is prepared in a vessel equipped with a stirrer and a condenser and placed in a thermostated water bath.
- **Stirring:** The mixture is stirred vigorously at a constant temperature for a sufficient time to reach equilibrium.
- **Sampling:** After stopping the stirring and allowing any undissolved solid to settle, a sample of the clear, saturated supernatant is withdrawn using a heated pipette to prevent precipitation.

- Analysis: The concentration of **pentachloropyridine** in the collected sample is determined using gas chromatography. This process is repeated at various temperatures to obtain a solubility curve.[9]

## Comparative Workflow Visualization

The following diagram illustrates the logical workflow for comparing experimental and computational data for a given chemical compound like **pentachloropyridine**.



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Caption: Workflow for comparing experimental and computational data.

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